

# The Discovery and Development of Rilematovir: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Rilematovir

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An In-depth Guide for Researchers and Drug Development Professionals

## Abstract

**Rilematovir** (JNJ-53718678) is an investigational, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein. Developed by Janssen, this compound reached Phase 2 clinical trials for the treatment of RSV infection in pediatric and adult populations. **Rilematovir** binds to the prefusion conformation of the RSV F protein, preventing the conformational changes necessary for viral and host cell membrane fusion, thereby inhibiting viral entry. Despite demonstrating antiviral activity and a favorable safety profile in clinical studies, its development was discontinued due to strategic reasons not related to safety. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of **rilematovir**, intended for researchers and professionals in the field of antiviral drug development.

## Introduction

Respiratory syncytial virus (RSV) is a leading cause of acute lower respiratory tract infections, posing a significant health burden, particularly in infants, young children, and older adults.[1] Despite its prevalence and impact, therapeutic options remain limited, highlighting the urgent need for effective antiviral agents.[1] The RSV F protein, a type I fusion glycoprotein on the viral surface, is essential for viral entry into host cells and represents a prime target for antiviral intervention.[2] **Rilematovir** emerged from a dedicated drug discovery program aimed at identifying potent inhibitors of this critical viral machinery.

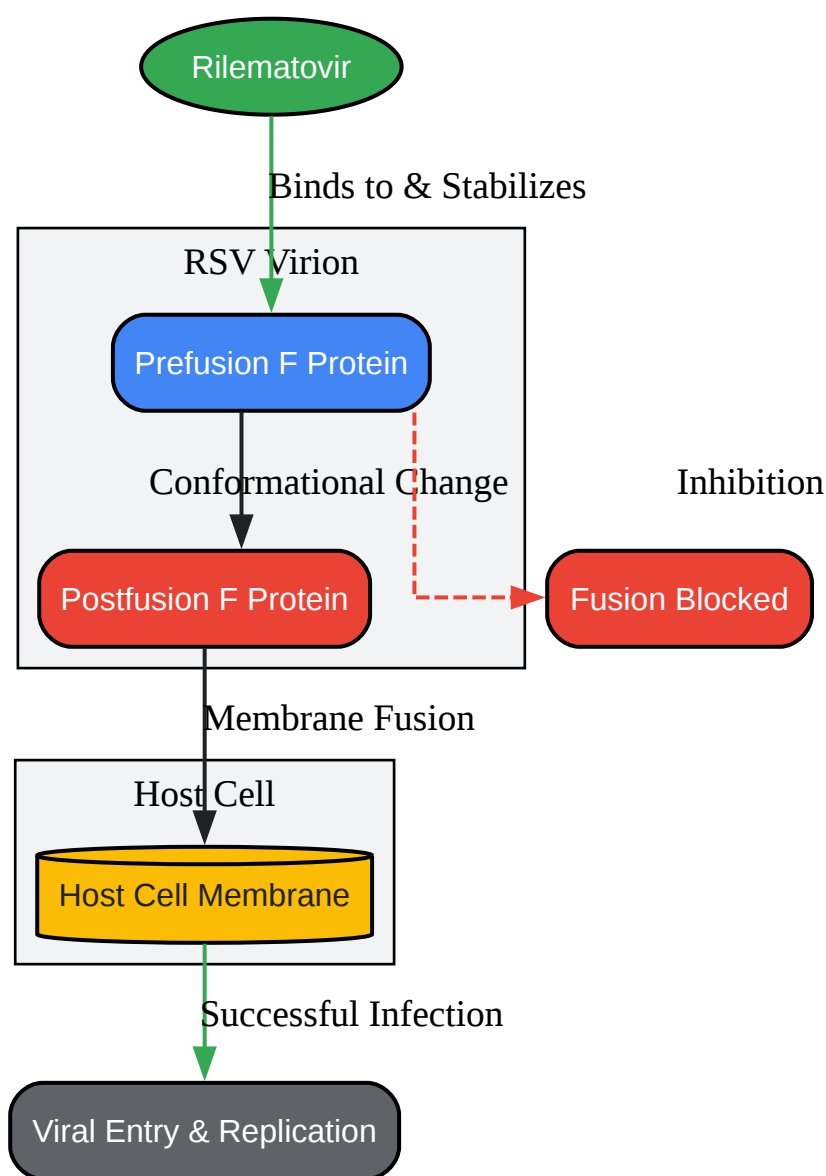
## Discovery and Lead Optimization

The discovery of **rilematovir** was the result of an extensive medicinal chemistry effort focused on identifying and optimizing inhibitors of the RSV F protein. The development program originated from a benzimidazole-based scaffold, which showed initial promise as an RSV fusion inhibitor.[3] Through a process of iterative optimization, the core scaffold was evolved to an indole-based derivative to enhance potency and improve pharmacokinetic properties.[1]

This lead optimization process involved systematic modifications to different parts of the molecule to understand the structure-activity relationship (SAR). Key insights from these studies guided the synthesis of novel analogs with improved antiviral activity and drug-like properties.[4]

## Mechanism of Action

**Rilematovir** is a direct-acting antiviral that specifically targets the RSV F protein.[2] The F protein undergoes a series of conformational changes to mediate the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and the initiation of infection. **Rilematovir** binds to a pocket within the prefusion conformation of the F protein, stabilizing it and preventing the conformational rearrangements required for membrane fusion.[5] This inhibition of viral entry effectively blocks the virus from infecting host cells and replicating.[2]



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**Figure 1:** Mechanism of action of **Rilematovir**.

## Preclinical Development

### In Vitro Antiviral Activity

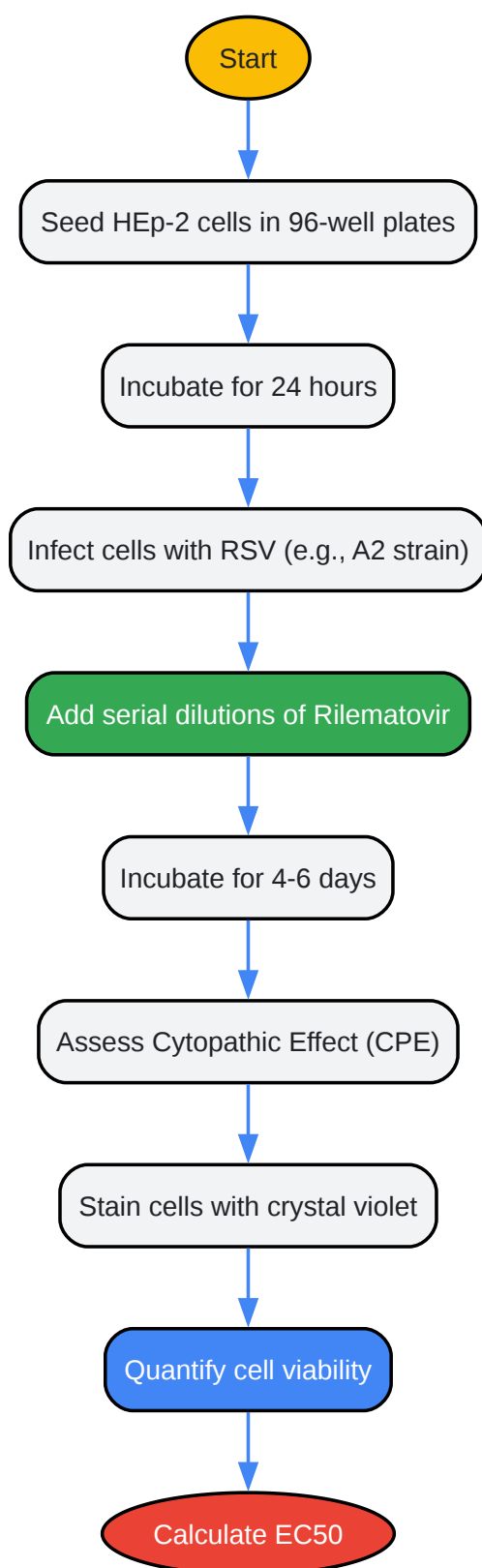
**Rilematovir** demonstrated potent and selective antiviral activity against a range of RSV strains in vitro.<sup>[1]</sup> Its efficacy was evaluated in various cell-based assays, consistently showing sub-nanomolar to low nanomolar potency.

Parameter	Value	Assay Details	Reference
EC50	1.2 nM	Human Bronchial Epithelial Cells (HBECs)	<a href="#">[6]</a>
EC50	460 pM	HeLa cells	<a href="#">[5]</a>
Activity Spectrum	Active against RSV A and B subtypes	Cellular infection models	<a href="#">[1]</a> <a href="#">[5]</a>
Cytotoxicity (CC50)	>20 µM	HEp-2 and MT-4 cells	<a href="#">[7]</a>

Table 1: In Vitro Activity of **Rilematovir**

## Experimental Protocol: RSV Antiviral Assay (Generalized)

A common method to determine the antiviral activity of compounds like **rilematovir** is a cytopathic effect (CPE) inhibition assay.



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**Figure 2:** Generalized workflow for an RSV antiviral assay.

- Cell Culture: HEP-2 cells are seeded in 96-well microtiter plates and incubated overnight to form a monolayer.[8]
- Infection: The cell culture medium is replaced with medium containing RSV at a specific multiplicity of infection (MOI).[8]
- Compound Treatment: Serial dilutions of **rilematovir** are added to the infected cells.[8]
- Incubation: The plates are incubated for several days to allow for viral replication and the development of CPE.[8]
- Quantification: The extent of cell protection from viral CPE is quantified, often by staining the remaining viable cells with a dye like crystal violet. The absorbance is then measured to determine the concentration of the compound that inhibits CPE by 50% (EC50).[8]

## In Vivo Efficacy

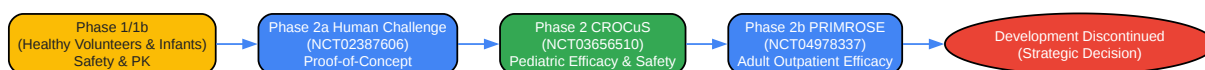
The cotton rat is a well-established animal model for studying RSV infection and evaluating antiviral candidates as it is susceptible to human RSV and displays some features of human pathology.[9] Preclinical studies in the cotton rat model demonstrated the in vivo efficacy of **rilematovir**. [9] While specific quantitative data from these studies are not extensively published, the results supported the progression of **rilematovir** into clinical development.

## Pharmacokinetics and Toxicology

Preclinical studies evaluated the absorption, distribution, metabolism, and excretion (ADME) and toxicology profile of **rilematovir**. These studies indicated that the compound had good oral bioavailability and a safety profile that supported its evaluation in human clinical trials.

## Clinical Development

**Rilematovir** progressed through several clinical trials to evaluate its safety, pharmacokinetics, and efficacy in different patient populations.



[Click to download full resolution via product page](#)**Figure 3:** Clinical development pathway of **Rilematovir**.

## Phase 1b Study in Infants (NCT02593851)

This study evaluated the pharmacokinetics, safety, and antiviral effects of **rilematovir** in hospitalized infants with RSV infection. The results showed that target drug exposures were achieved and the drug was well-tolerated.<sup>[10]</sup> Antiviral activity was observed, with a notable change in viral load from baseline.<sup>[10]</sup>

Parameter	Rilematovir	Placebo	Reference
Median Viral Load Change from Baseline (Day 3)	-1.98 log10 copies/mL	-0.32 log10 copies/mL	<sup>[10]</sup>
AUC24h at Day 7 (Highest Doses)	34,980 - 39,627 ng.hr/mL	N/A	

Table 2: Key Findings from the Phase 1b Study in Infants

## Phase 2a Human Challenge Study (NCT02387606)

This study assessed the antiviral activity of **rilematovir** in healthy adult volunteers experimentally infected with RSV. Participants were randomized to receive one of three doses of **rilematovir** or a placebo.<sup>[4]</sup> The study successfully established clinical proof-of-concept.<sup>[4]</sup>

Parameter	Rilematovir (75mg, 200mg, 500mg)	Placebo	Reference
Mean Viral Load AUC (log10 PFUe.hour/mL)	203.8 - 253.8	432.8	<a href="#">[4]</a>
Mean Peak Viral Load	Lower than placebo	-	<a href="#">[4]</a>
Duration of Viral Shedding	Shorter than placebo	-	<a href="#">[4]</a>
Mean Overall Symptom Score	Lower than placebo	-	<a href="#">[4]</a>

Table 3: Results from the Phase 2a Human Challenge Study

## Phase 2 CROCuS Study in Children (NCT03656510)

This multicenter, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of **rilematovir** in children aged  $\geq 28$  days to  $\leq 3$  years with RSV infection.[\[1\]](#) The study was terminated prematurely for strategic reasons unrelated to safety.[\[1\]](#) The combined data suggested a small but favorable antiviral effect.[\[1\]](#)



Parameter	Rilematovir (Low Dose)	Rilematovir (High Dose)	Placebo	Reference
Median Time to Symptom Resolution (Cohort 1, days)	6.01	5.82	7.05	<a href="#">[1]</a>
Median Time to Symptom Resolution (Cohort 2, days)	6.45	6.26	5.85	<a href="#">[1]</a>
Adverse Events (Cohort 1)	61.9%	-	58.0%	<a href="#">[1]</a>
Adverse Events (Cohort 2)	50.8%	-	47.1%	<a href="#">[1]</a>

Table 4: Key Outcomes from the Phase 2 CROCuS Study

## Discontinuation of Development

In 2022, Janssen announced the discontinuation of the clinical development of **rilematovir**.[\[1\]](#) This decision was based on a strategic review of the company's portfolio and was not due to any safety concerns with the compound.[\[1\]](#)

## Conclusion

**Rilematovir** represents a well-characterized and potent inhibitor of the RSV F protein that demonstrated a clear mechanism of action and promising antiviral activity in both preclinical models and human clinical trials. Its development history showcases a successful lead optimization campaign and a thorough clinical evaluation pathway. Although its development was halted, the data generated from the **rilematovir** program provides valuable insights for the ongoing efforts to develop effective therapeutics for RSV infection. The journey of **rilematovir** underscores the complexities of drug development, where strategic business decisions can influence the trajectory of a promising clinical candidate. The comprehensive data package for

**rilematovir** remains a valuable resource for the scientific community dedicated to combating respiratory viruses.

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- To cite this document: BenchChem. [The Discovery and Development of Rilematovir: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608233#rilematovir-discovery-and-development-history>]

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